molecular formula C14H19N5O4 B15023654 Furazan-3-carboxylic acid, 4-amino-, [2-(3,4-dimethoxybenzylamino)ethyl]amide

Furazan-3-carboxylic acid, 4-amino-, [2-(3,4-dimethoxybenzylamino)ethyl]amide

Cat. No.: B15023654
M. Wt: 321.33 g/mol
InChI Key: BVOOHWOKIWFYGJ-UHFFFAOYSA-N
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Description

4-AMINO-N-(2-{[(3,4-DIMETHOXYPHENYL)METHYL]AMINO}ETHYL)-1,2,5-OXADIAZOLE-3-CARBOXAMIDE is a synthetic compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the oxadiazole ring, along with the amino and methoxyphenyl groups, contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-AMINO-N-(2-{[(3,4-DIMETHOXYPHENYL)METHYL]AMINO}ETHYL)-1,2,5-OXADIAZOLE-3-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors One common method involves the reaction of 3,4-dimethoxybenzylamine with ethyl oxalyl chloride to form an intermediate, which is then cyclized with hydrazine hydrate to yield the oxadiazole ring

Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring or the nitro groups, resulting in the formation of amine derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its antimicrobial, antiviral, and anticancer activities.

    Medicine: Potential therapeutic agent for the treatment of various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 4-AMINO-N-(2-{[(3,4-DIMETHOXYPHENYL)METHYL]AMINO}ETHYL)-1,2,5-OXADIAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The presence of the oxadiazole ring and amino groups allows for specific interactions with biological macromolecules.

Comparison with Similar Compounds

    4-AMINO-N-(2-{[(3,4-DIMETHOXYPHENYL)METHYL]AMINO}ETHYL)-1,2,5-THIADIAZOLE-3-CARBOXAMIDE: Similar structure with a thiadiazole ring instead of an oxadiazole ring.

    4-AMINO-N-(2-{[(3,4-DIMETHOXYPHENYL)METHYL]AMINO}ETHYL)-1,2,5-TRIAZOLE-3-CARBOXAMIDE: Contains a triazole ring instead of an oxadiazole ring.

Uniqueness: The uniqueness of 4-AMINO-N-(2-{[(3,4-DIMETHOXYPHENYL)METHYL]AMINO}ETHYL)-1,2,5-OXADIAZOLE-3-CARBOXAMIDE lies in its specific combination of functional groups and the oxadiazole ring, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H19N5O4

Molecular Weight

321.33 g/mol

IUPAC Name

4-amino-N-[2-[(3,4-dimethoxyphenyl)methylamino]ethyl]-1,2,5-oxadiazole-3-carboxamide

InChI

InChI=1S/C14H19N5O4/c1-21-10-4-3-9(7-11(10)22-2)8-16-5-6-17-14(20)12-13(15)19-23-18-12/h3-4,7,16H,5-6,8H2,1-2H3,(H2,15,19)(H,17,20)

InChI Key

BVOOHWOKIWFYGJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CNCCNC(=O)C2=NON=C2N)OC

Origin of Product

United States

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